(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Description
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a fluorinated chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. Substituents include a hydroxyl group at the ortho position and a chlorine atom at the meta position on ring A (5-chloro-2-hydroxyphenyl), and a fluorine atom at the para position on ring B (4-fluorophenyl). This compound has been synthesized via Claisen-Schmidt condensation, yielding a yellow solid with a molecular formula C15H10ClFO2 and a high-resolution mass spectrometry (HRMS) value of 277.0431 [M+H]+ . Chalcones of this class are studied for diverse applications, including antimicrobial, anticancer, and optoelectronic properties, due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-11-4-8-15(19)13(9-11)14(18)7-3-10-1-5-12(17)6-2-10/h1-9,19H/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBAJUXKSAGDDR-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Protocol
Heating equimolar 5-chloro-2-hydroxyacetophenone and 4-fluorobenzaldehyde with powdered NaOH (1 equiv) at 60–80°C for 4–6 hours achieves 68–72% isolated yield. The absence of solvent reduces hydrolysis risks but necessitates post-reaction acidification (0.1 M HCl) to precipitate the product.
Table 1: Solvent-Free Reaction Optimization
| Base | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| NaOH | 80 | 6 | 72 | <5% flavanone |
| KOH | 80 | 6 | 65 | 8% Michael adduct |
| DBU | 60 | 4 | 70 | None detected |
Mechanochemical Grinding
Ball-milling reactants with NaOH (4 equiv) for 20 minutes at 25°C followed by ethanol extraction yields 58–64% product. This method avoids thermal degradation but struggles with scale-up due to paste formation during grinding.
Green Chemistry Approaches in Micellar Media
Cetyltrimethylammonium Bromide (CTAB) Micelles
In 2% CTAB solution (5 × CMC), the reaction completes within 24 hours at 25°C, yielding 74–78% chalcone. The cationic surfactant stabilizes the enolate intermediate, though brominated byproducts (e.g., Michael adducts) emerge at higher temperatures (45°C).
Table 2: Surfactant-Mediated Synthesis Comparative Data
| Surfactant | Conc. (% w/v) | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| CTAB | 2 | 25 | 78 | <3% cyclohexanol |
| Tween 80 | 2 | 25 | 82 | None detected |
| Tween 80 | 2 | 45 | 68 | 12% flavanone |
Nonionic Tween 80 Systems
Tween 80 (polysorbate 80) outperforms CTAB, delivering 82% yield at 25°C without requiring inert atmospheres. The hydrophilic-lipophilic balance (HLB = 15) optimally solubilizes both aromatic reactants, suppressing Michael additions observed in CTAB.
Recrystallization and Characterization
Crude chalcone is purified via ethanol-water (3:1) recrystallization, yielding needle-like crystals with a melting point of 162–164°C. Spectroscopic confirmation includes:
- FTIR : ν(C=O) at 1655 cm⁻¹; ν(C=C) at 1598 cm⁻¹.
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 15.5 Hz, 1H, α-vinyl), 7.45–7.12 (m, 8H, aromatic), 5.21 (s, 1H, -OH).
Scalability and Environmental Metrics
Table 3: Eco-Scale Analysis of Methods
| Method | PMI a | E-Factor b | Energy (kJ/mol) |
|---|---|---|---|
| Solvent-Free | 5.2 | 4.7 | 120 |
| CTAB Micellar | 4.2 | 3.9 | 95 |
| Tween 80 | 3.7 | 3.2 | 85 |
a Process Mass Intensity; b Environmental factor.
Tween 80-mediated synthesis exhibits superior sustainability, with 87% solvent recovery upon centrifugation.
Challenges and Byproduct Mitigation
The 2-hydroxyphenyl group predisposes the chalcone to cyclize into flavanones under acidic or high-temperature conditions. Strategies to suppress this include:
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the presence of hydroxyl, chlorine, and fluorine groups can influence the compound’s binding affinity and specificity for different molecular targets.
Comparison with Similar Compounds
Chalcones share the α,β-unsaturated ketone scaffold but differ in substituent patterns, which critically influence their biological and physicochemical properties. Below is a systematic comparison:
Key Trends :
- Electronegative substituents (e.g., F, Cl, Br) at the para position of ring B enhance activity, as seen in 2j (4.703 μM) vs. 2h (13.82 μM) .
- Hydroxyl groups at the ortho position of ring A are critical for binding, as cardamonin (IC50 = 4.35 μM) lacks bulky substituents but retains high potency .
- Methoxy groups or iodine at meta/para positions reduce activity, likely due to steric hindrance or reduced electron-withdrawing effects .
Electronic and Optical Properties
Key Trends :
- Fluorine at both rings (CH-FF) improves DSSC efficiency (4.5%) compared to chlorine (CH-ClF, 3.1%) due to enhanced electron-withdrawing effects .
- Multiple fluorine atoms (e.g., 2,6-difluoro) increase polarizability, making the compound suitable for nonlinear optical materials .
Structural Analogs in Material Science
Biological Activity
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly known as 1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular formula is C15H10ClFO2, and it has garnered attention due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a prop-2-en-1-one backbone with a hydroxyl group and a chlorine atom on the aromatic ring. This unique structure contributes to its distinctive chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClFO2 |
| Molecular Weight | 276.69 g/mol |
| CAS Number | 908563-71-3 |
| Melting Point | Not available |
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated its ability to inhibit the proliferation of HeLa cells, a cervical cancer cell line, with mechanisms involving interference with microtubule dynamics, leading to mitotic delay and cell death .
Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The presence of both a hydroxyl group and halogen substituents has been linked to enhanced antimicrobial activity .
Mechanism of Action : The mechanism underlying its biological effects appears to be multifaceted, involving the modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound's interaction with tubulin assembly is particularly noteworthy, as it disrupts normal cell division processes .
Case Studies
- Antiproliferative Effects : In a study evaluating a series of derivatives based on rigidin, it was found that modifications similar to those in this compound retained antiproliferative activity against HeLa cells. The derivatives were noted for their ability to inhibit tubulin assembly effectively .
- Comparative Analysis : A comparative study highlighted the distinct biological profiles of this compound against structurally similar compounds. For instance, while 1-(3-Chlorophenyl)prop-2-en-1-one lacked the hydroxyl group and exhibited different biological activity, this compound demonstrated enhanced reactivity due to its unique substitutions .
Synthesis Methods
The synthesis of this compound typically involves careful control of reaction conditions to optimize yield and purity. Various synthetic routes have been explored, highlighting its versatility in organic synthesis applications .
Q & A
Q. What is the standard synthetic route for (E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 5-chloro-2-hydroxyacetophenone (0.01 mol) with 4-fluorobenzaldehyde (0.01 mol) in ethanol (15 mL) containing KOH (0.03 mol) at 0–50°C for 2–3 hours under stirring . Optimization includes:
- Temperature control (0–50°C) to minimize side reactions.
- Solvent selection (ethanol for polarity and solubility).
- Monitoring reaction progress via TLC or HPLC. Yields can be improved by adjusting molar ratios and using catalytic bases like NaOH/KOH.
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
Characterization involves:
Q. What are the preliminary solubility and stability profiles of this compound?
Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane). The compound is highly soluble in DMSO but poorly in hexane, suggesting polar interactions dominate. Stability studies (TGA/DSC) show decomposition above 200°C, with no polymorphic transitions observed below this temperature .
Advanced Research Questions
Q. What crystallographic data reveal about the compound’s molecular conformation and intermolecular interactions?
Single-crystal XRD analysis (CCDC 1988019) confirms the E-configuration. Key parameters:
- Crystal system : Triclinic, space group P1.
- Unit cell dimensions : a = 5.8875 Å, b = 7.4926 Å, c = 13.6022 Å, α = 80.35°, β = 85.48°, γ = 83.55° .
- Intermolecular interactions : O-H···O hydrogen bonds (2.8–3.0 Å) between hydroxyl and ketone groups stabilize the lattice .
Q. How do computational studies (DFT, Hirshfeld surface analysis) correlate with experimental findings?
- DFT calculations : Optimized geometry matches XRD data (<0.02 Å bond length deviation). HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···O = 25%, H···Cl = 10%), validated via CrystalExplorer17 .
Q. What methodologies are used to evaluate nonlinear optical (NLO) properties, and what results are observed?
NLO properties are assessed via:
- Hyperpolarizability (β) : Calculated using DFT (e.g., CAM-B3LYP/6-311++G(d,p)), yielding β = 1.5 × 10⁻³⁰ esu.
- Second harmonic generation (SHG) : Experimental SHG efficiency is ~1.2× urea, attributed to π-conjugation and charge transfer .
Q. How does the compound’s antimicrobial activity compare to structural analogs, and what mechanistic insights exist?
Antimicrobial assays (MIC values) against S. aureus (MIC = 16 µg/mL) and E. coli (MIC = 32 µg/mL) suggest moderate activity. Docking studies indicate inhibition of bacterial enoyl-ACP reductase (FabI) via H-bonding with 4-fluorophenyl and hydroxyl groups .
Methodological Guidance
Q. How to resolve discrepancies between experimental and computational vibrational spectra?
- Step 1 : Re-examine scaling factors in DFT (e.g., 0.961 for B3LYP/6-31G*).
- Step 2 : Account for solvent effects (PCM model) and anharmonicity .
- Step 3 : Compare experimental solid-state IR with gas-phase DFT using VEDA software .
Q. What strategies improve crystallization for XRD studies?
- Solvent selection : Slow evaporation from DMSO/ethanol (1:3 v/v) yields high-quality crystals.
- Temperature gradient : Cooling from 50°C to 25°C at 0.5°C/hour reduces defects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
